molecular formula C11H16O2 B1454426 (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1344934-68-4

(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1454426
CAS RN: 1344934-68-4
M. Wt: 180.24 g/mol
InChI Key: LBNKLYCKUMWXNX-SECBINFHSA-N
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Description

(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, also known as 1-propoxypropan-2-ol, is a versatile and widely used compound in the fields of organic synthesis, biochemistry, and pharmacology. It is an aliphatic ether alcohol that is used as a solvent, intermediate, and reactant in various organic synthesis processes. It is also a key component in the synthesis of many drugs and other compounds.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Derivatives of 1-Phenoxy-3-Amino-Propan-2-Ol : New pharmacologically valuable derivatives have been developed from compounds similar to (1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. These derivatives are promising for treating heart diseases, demonstrating beta-adrenalytic or anti-arrhythmic properties (Schenk, 2014).

  • Antimicrobial and Antiradical Activity : A study on compounds related to this compound showed antimicrobial and antioxidant activities. These compounds were less potent compared to certain beta blockers but still demonstrated significant biological activities (Čižmáriková et al., 2020).

Chemical Synthesis and Catalysis

  • Multienzymatic Synthesis : Enantiomerically pure diols similar to this compound have been synthesized using oxidoreductases. This demonstrates the compound's potential in chemical synthesis and the manufacturing of complex molecules (Gennaro et al., 2010).

  • Enantiomeric Homopropargyl Alcohols Synthesis : Research on the synthesis of enantiomeric homopropargyl alcohols highlights the importance of compounds like this compound in asymmetric synthesis, a crucial area in chemical manufacturing (Borowiecki & Dranka, 2019).

Other Applications

  • Chemoselective Hydrogenation : In the synthesis of certain drugs, like the β2-adrenoceptor agonist (R,R)-formterol, chemoselective reduction of related compounds plays a crucial role. This highlights the application of this compound in developing precise and targeted chemical reactions (Wilkinson et al., 2000).

properties

IUPAC Name

(1R)-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKLYCKUMWXNX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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